

The Pharmacokinetics and Oral Bioavailability of TDI-11055: A Technical Guide

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Compound of Interest

Compound Name: TDI-11055

Cat. No.: B12363261

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Introduction

TDI-11055 is a potent and selective small-molecule inhibitor of the eleven-nineteen leukemia (ENL) protein's YEATS domain, a critical reader of histone acylation marks.^{[1][2]} By competitively blocking the interaction of ENL with acetylated histones, **TDI-11055** displaces it from chromatin, leading to the suppression of oncogenic gene expression programs.^{[1][2]} This mechanism of action has shown significant promise in preclinical models of acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations.^[1] A key attribute of **TDI-11055** for its potential clinical translation is its favorable pharmacokinetic profile, including high oral bioavailability. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and oral bioavailability of **TDI-11055**.

Quantitative Pharmacokinetic Data

The following tables summarize the known pharmacokinetic parameters of **TDI-11055** in preclinical species.

Table 1: Pharmacokinetic Parameters of TDI-11055 in Mice

Dose (mg/kg, Oral)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	Half-life (t _{1/2}) (hr)	Oral Bioavailability (F%)	Reference
30	Not Reported	Not Reported	Not Reported	Not Reported	>100%	[1]
50	Not Reported	Not Reported	Not Reported	~5 (at higher doses)	>100%	[1]
100	Not Reported	Not Reported	Not Reported	~5 (at higher doses)	>100%	[1]

Detailed Cmax, Tmax, and AUC values for oral administration in mice are not publicly available in the reviewed literature. The high oral bioavailability (>100%) suggests excellent absorption. The half-life is reported to be approximately 5 hours at higher oral doses.[1]

Table 2: Pharmacokinetic Parameters of TDI-11055 and a Related Compound in Rats

Compound	Dose (mg/kg, Oral)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	Half-life (t _{1/2}) (hr)	Oral Bioavailability (F%)	Reference
TDI-11055	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	31%	[3]
Compound 4 (related pyrrolopyridine analog)	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	49%	[3]

Specific dose concentrations and other pharmacokinetic parameters for the rat studies were not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **TDI-11055** are not fully published. However, based on the available information and standard practices, the following methodologies are inferred.

In Vivo Pharmacokinetic Studies in Mice

Animal Model: Male BALB/c mice are commonly used for pharmacokinetic studies.

Dosing:

- Oral (PO) Administration: **TDI-11055** was administered by oral gavage at doses of 30, 50, and 100 mg/kg.[1] The vehicle for oral administration was a solution of 5% DMSO and 95% (10% hydroxypropyl- β -cyclodextrin in water), with the pH adjusted to 4.0.
- Intravenous (IV) Administration: While not explicitly detailed for **TDI-11055**, a typical protocol would involve administering a lower dose (e.g., 1-5 mg/kg) via the tail vein to determine absolute bioavailability.

Sample Collection: Blood samples would be collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another appropriate method. Plasma would be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

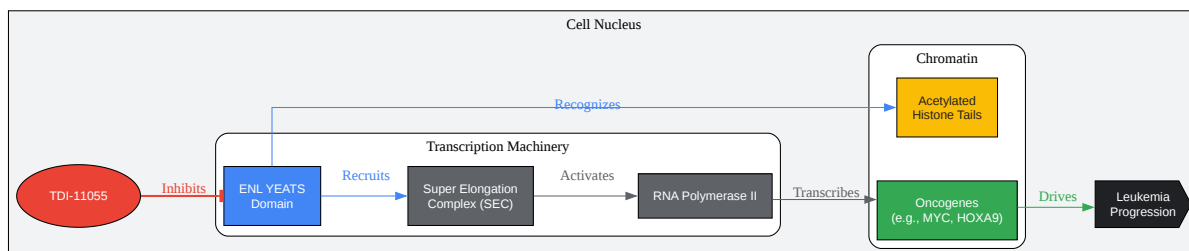
Sample Preparation: A protein precipitation method is typically employed. This would involve adding a solvent like acetonitrile to the plasma samples to precipitate proteins, followed by centrifugation to isolate the supernatant containing the drug for analysis.

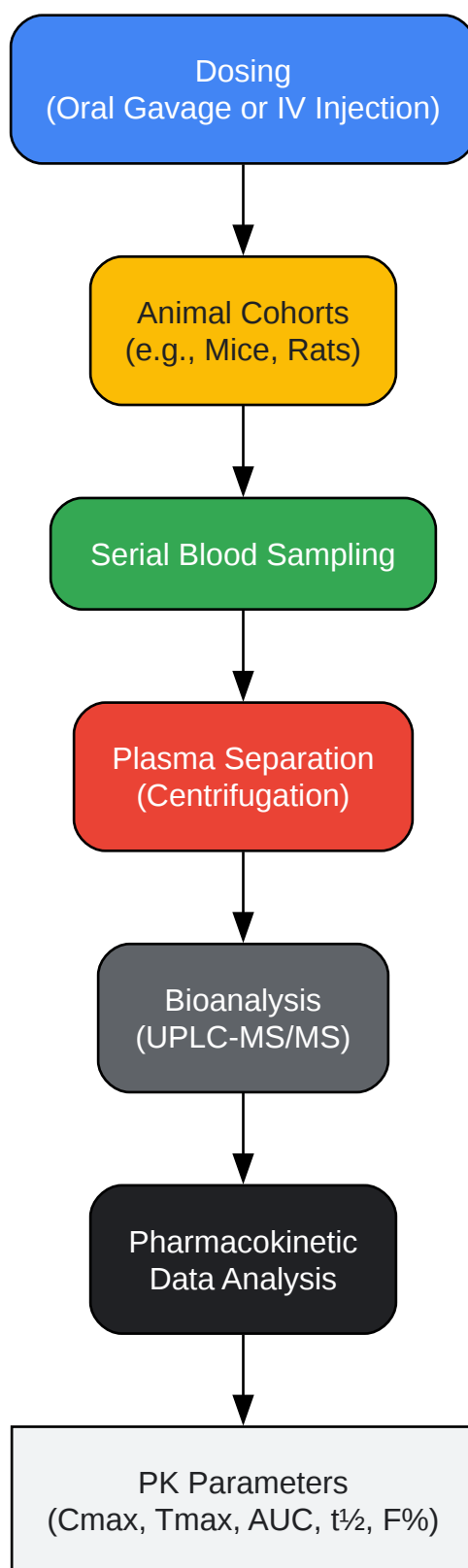
Instrumentation: A UPLC (Ultra-Performance Liquid Chromatography) system coupled with a tandem mass spectrometer (MS/MS) is used for the quantification of **TDI-11055** in plasma samples.

Method Validation: The bioanalytical method would be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

Visualizations

TDI-11055 Mechanism of Action in AML





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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
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